molecular formula C11H12ClNO2 B1333316 N-[4-(chloroacetyl)benzyl]acetamide CAS No. 24095-56-5

N-[4-(chloroacetyl)benzyl]acetamide

Cat. No. B1333316
CAS RN: 24095-56-5
M. Wt: 225.67 g/mol
InChI Key: RDOCZJFXANZQGR-UHFFFAOYSA-N
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Description

N-[4-(Chloroacetyl)benzyl]acetamide (CBAC) is an organic compound with a molecular formula of C10H11ClN2O2. It is a colorless solid that is soluble in water and is commonly used as a reagent in organic synthesis. CBAC is also known as N-acetyl-4-chlorobenzamide, 4-chlorobenzoylacetamide, and 4-chlorobenzamide acetate. CBAC has a variety of applications in scientific research and has been studied for its potential therapeutic effects.

Scientific Research Applications

Potential Pesticides

N-derivatives of acetamides, including those similar to N-[4-(chloroacetyl)benzyl]acetamide, have been characterized for their potential as pesticides. Studies involving X-ray powder diffraction of these compounds have provided insights into their structure and potential applications in pest control (Olszewska, Tarasiuk, & Pikus, 2011).

Glycosylation Reactivity

Research on the reactivity of N-acetylglucosamine derivatives, related to N-[4-(chloroacetyl)benzyl]acetamide, in glycosylation processes has revealed insights into their chemical behavior. These studies contribute to understanding how these compounds can be used in more complex chemical syntheses and biological processes (Crich & Dudkin, 2001).

Metabolic Activation of Aromatic Amines

Investigations into the metabolic activation of aromatic amines, including those with acetamide groups, highlight the biological interactions and potential implications of these compounds in the body. This research provides insight into the toxicological and pharmacological profiles of these chemicals (Zwirner-Baier & Neumann, 1998).

Advanced Oxidation Chemistry

Studies on the advanced oxidation chemistry of acetamides, related to N-[4-(chloroacetyl)benzyl]acetamide, have revealed various degradation pathways and breakdown products. This research is significant for understanding the environmental impact and degradation processes of these compounds (Vogna, Marotta, Napolitano, & d’Ischia, 2002).

Synthesis and Structure Analysis

Research focused on the synthesis and structural analysis of derivatives of N-(2-hydroxyphenyl)acetamide, which is structurally similar to N-[4-(chloroacetyl)benzyl]acetamide, contributes to the chemical understanding and potential applications of these compounds in various fields (Nikonov, Sterkhova, Lazarev, Albanov, & Lazareva, 2016).

properties

IUPAC Name

N-[[4-(2-chloroacetyl)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-8(14)13-7-9-2-4-10(5-3-9)11(15)6-12/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOCZJFXANZQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368881
Record name N-[4-(chloroacetyl)benzyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(chloroacetyl)benzyl]acetamide

CAS RN

24095-56-5
Record name N-[4-(chloroacetyl)benzyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-{[4-(2-chloroacetyl)phenyl]methyl}acetamide
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